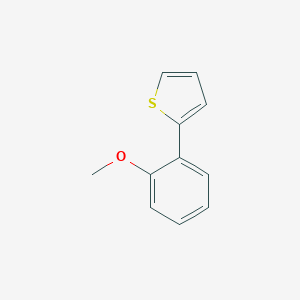

2-(2-Methoxyphenyl)thiophene

説明

2-(2-Methoxyphenyl)thiophene is a chemical compound that belongs to the class of thiophenes. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The synthesis of thiophene derivatives by heterocyclization of readily available S-containing alkyne substrates has been highlighted in recent studies .Molecular Structure Analysis

The molecular formula of 2-(2-Methoxyphenyl)thiophene is C11H10OS . Theoretical studies have been conducted to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra .Chemical Reactions Analysis

Thiophene-based compounds have been synthesized by heterocyclization of various substrates . The heterocyclodehydration process takes place by 5-endo-dig intramolecular nucleophilic attack of the thiol group to the triple bond coordinated to the metal center, with elimination of HI, followed by dehydration and protonolysis .科学的研究の応用

Antiproliferative Activity and Tumor Cell Selectivity

5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) and its derivatives exhibit pronounced antiproliferative activity, particularly against specific tumor cell types like leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 cells. Interestingly, these compounds show 500- to 1000-fold tumor cell selectivity and exhibit cytotoxic activity within 4 hours of exposure. The study indicates that the unusual tumor selectivity is not due to differential uptake or efflux of the drug by sensitive versus resistant tumor cells. The compounds predominantly localize in the endoplasmic reticulum, providing insights into their intracellular localization and molecular targets (Thomas et al., 2017).

Antimicrobial and Antioxidant Activity

Thiophene derivatives, including those with methoxyphenyl groups, have shown a wide range of biological activities. These activities range from antimicrobial, antifungal, antivirus, to antioxidant effects. Additionally, these compounds have potential applications in material science such as in thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. The versatility of thiophene derivatives in both biological and material science domains underscores their importance in scientific research (Nagaraju et al., 2018).

Anticancer Properties

2-Aryl-3-Anilinobenzo[b]thiophene derivatives, containing methoxyphenyl groups, have been developed as potent antiproliferative agents, exhibiting significant induction of apoptosis in certain cancer cells. These compounds have shown to trigger significant apoptosis in colon carcinoma cells, as demonstrated by the increased expression of specific proteins involved in the apoptotic pathway. The findings suggest that small substituents like fluorine or methyl in specific positions can influence the antiproliferative activity of these compounds (Romagnoli et al., 2021).

Applications in Optoelectronics

Thiophene derivatives with methoxyphenyl substituents have potential applications in optoelectronic devices. In particular, symmetrical photochromic dithienylethenes with 3-methoxyphenyl substituents may have applications in devices due to their photo-active antiparallel conformation, essential for certain optoelectronic properties (Yang et al., 2006).

Safety And Hazards

While specific safety and hazard information for 2-(2-Methoxyphenyl)thiophene is not detailed in the retrieved papers, general safety measures for handling thiophene derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

Thiophene-based compounds have shown potential in various fields. For instance, a new VS-additive named 2-(2-methoxyphenyl)benzo[b]thiophene (BTO) has been synthesized and applied in SD binary PM6/L8-BO active layers, showing potential for boosting power conversion efficiencies of organic solar cells .

特性

IUPAC Name |

2-(2-methoxyphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-12-10-6-3-2-5-9(10)11-7-4-8-13-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNCSFYYBGVITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393692 | |

| Record name | 2-(2-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)thiophene | |

CAS RN |

17595-92-5 | |

| Record name | 2-(2-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)

![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)